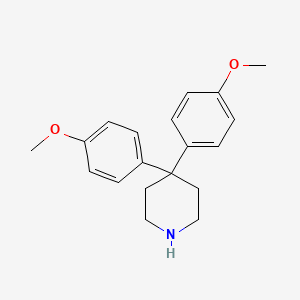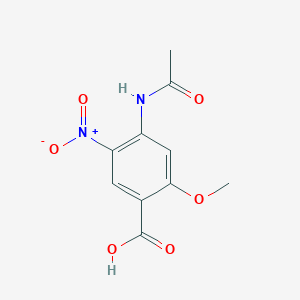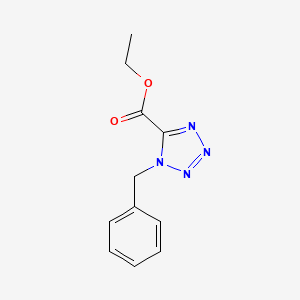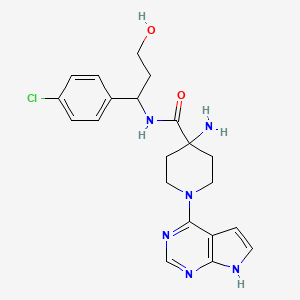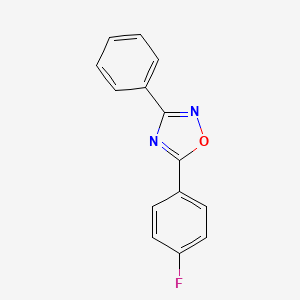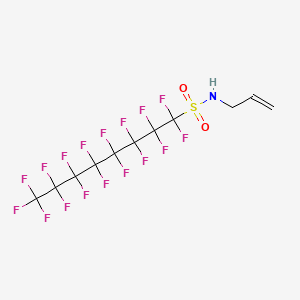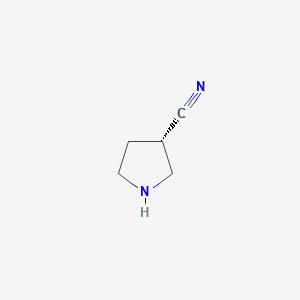
(S)-3-cyano-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-cyano-pyrrolidine is a chiral organic compound with a pyrrolidine ring and a nitrile group attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-cyano-pyrrolidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine-3-carbonitrile precursors using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques ensures the scalability of the synthesis while maintaining the desired enantiomeric purity.
化学反应分析
Types of Reactions
(S)-3-cyano-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
(S)-3-cyano-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-3-cyano-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrrolidine ring provides structural rigidity, which can enhance the compound’s stability and specificity in biological systems.
相似化合物的比较
Similar Compounds
®-pyrrolidine-3-carbonitrile: The enantiomer of (S)-3-cyano-pyrrolidine, with similar chemical properties but different biological activities.
Pyrrolidine-2-carbonitrile: A structural isomer with the nitrile group attached to the second carbon atom.
Pyrrolidine-3-carboxamide: A derivative where the nitrile group is replaced by an amide group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
属性
分子式 |
C5H8N2 |
|---|---|
分子量 |
96.13 g/mol |
IUPAC 名称 |
(3S)-pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m1/s1 |
InChI 键 |
DATJETPTDKFEEF-RXMQYKEDSA-N |
手性 SMILES |
C1CNC[C@H]1C#N |
规范 SMILES |
C1CNCC1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophene-6-carbonitrile 1,1-dioxide](/img/structure/B8795107.png)
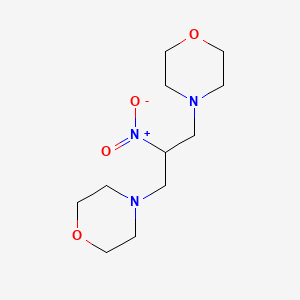
![1H-Pyrazole-3,5-diamine, 4-[(4-bromophenyl)azo]-](/img/structure/B8795120.png)
![[3,5-bis(benzyloxy)benzyl]amine hydrochloride](/img/structure/B8795127.png)
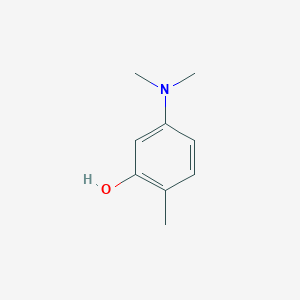
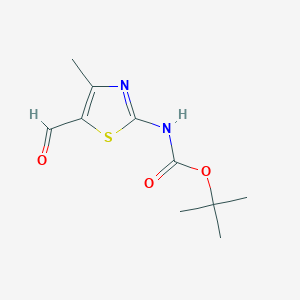
![2-Chloro-7-cyclopentyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8795152.png)
![6-(2-Hydroxyethyl)-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione](/img/structure/B8795163.png)
